molecular formula C20H21FN2O4S3 B11413424 N-(4-fluorobenzyl)-2-(propylsulfonyl)-4-tosylthiazol-5-amine

N-(4-fluorobenzyl)-2-(propylsulfonyl)-4-tosylthiazol-5-amine

Cat. No.: B11413424
M. Wt: 468.6 g/mol
InChI Key: JJAVCVVIEDBUEJ-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-4-(4-methylbenzenesulfonyl)-2-(propane-1-sulfonyl)-1,3-thiazol-5-amine is a complex organic compound with a unique structure that combines a thiazole ring with sulfonyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)methyl]-4-(4-methylbenzenesulfonyl)-2-(propane-1-sulfonyl)-1,3-thiazol-5-amine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with a haloketone under basic conditions.

    Introduction of the Sulfonyl Groups: The sulfonyl groups are introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenyl)methyl]-4-(4-methylbenzenesulfonyl)-2-(propane-1-sulfonyl)-1,3-thiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-[(4-Fluorophenyl)methyl]-4-(4-methylbenzenesulfonyl)-2-(propane-1-sulfonyl)-1,3-thiazol-5-amine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)methyl]-4-(4-methylbenzenesulfonyl)-2-(propane-1-sulfonyl)-1,3-thiazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl and fluorophenyl groups may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine: A piperidine derivative used as a pharmaceutical intermediate.

    4-(Trifluoromethyl)benzenesulfonyl chloride: An organic sulfonyl chloride used in various chemical syntheses.

    Bis(4-fluorophenyl)methanone: A fluorinated ketone with applications in organic synthesis.

Uniqueness

N-[(4-Fluorophenyl)methyl]-4-(4-methylbenzenesulfonyl)-2-(propane-1-sulfonyl)-1,3-thiazol-5-amine is unique due to its combination of a thiazole ring with sulfonyl and fluorophenyl groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H21FN2O4S3

Molecular Weight

468.6 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-propylsulfonyl-1,3-thiazol-5-amine

InChI

InChI=1S/C20H21FN2O4S3/c1-3-12-29(24,25)20-23-19(30(26,27)17-10-4-14(2)5-11-17)18(28-20)22-13-15-6-8-16(21)9-7-15/h4-11,22H,3,12-13H2,1-2H3

InChI Key

JJAVCVVIEDBUEJ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC(=C(S1)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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